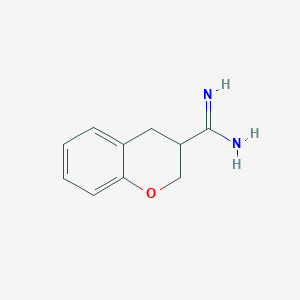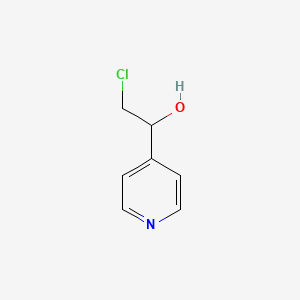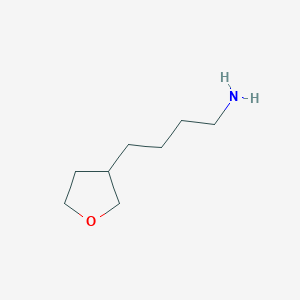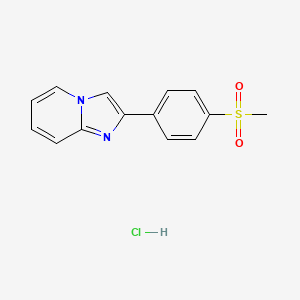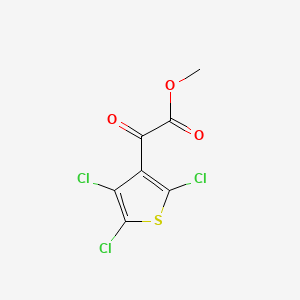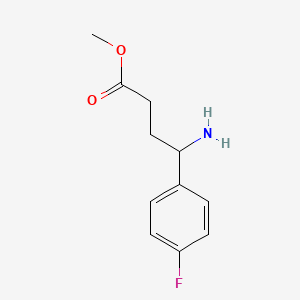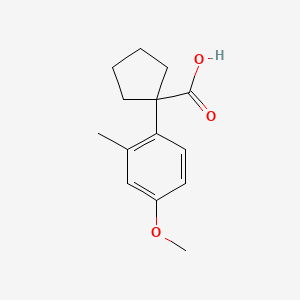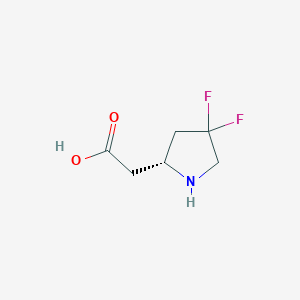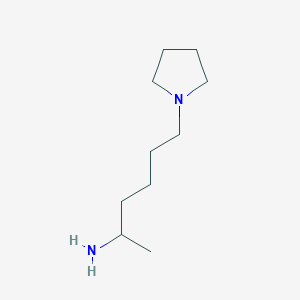
6-(Pyrrolidin-1-yl)hexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrrolidin-1-yl)hexan-2-amine is a chemical compound that features a pyrrolidine ring attached to a hexane chain with an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)hexan-2-amine typically involves the reaction of pyrrolidine with a suitable hexane derivative. One common method is the reductive amination of 6-oxohexan-2-amine with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)hexan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
6-(Pyrrolidin-1-yl)hexan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)hexan-2-amine involves its interaction with various molecular targets, primarily through its amine group. This interaction can influence biochemical pathways, particularly those involving neurotransmitters. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered ring, used widely in medicinal chemistry.
Hexan-2-amine: Lacks the pyrrolidine ring but has similar amine functionality.
N-Methylpyrrolidine: Similar structure but with a methyl group on the nitrogen atom.
Uniqueness
6-(Pyrrolidin-1-yl)hexan-2-amine is unique due to its combination of a pyrrolidine ring and a hexane chain with an amine group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylhexan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-10(11)6-2-3-7-12-8-4-5-9-12/h10H,2-9,11H2,1H3 |
InChI Key |
JJLBRTMIVRFDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
